molecular formula C16H15N3OS2 B2822037 N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide CAS No. 1022706-64-4

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide

Cat. No.: B2822037
CAS No.: 1022706-64-4
M. Wt: 329.44
InChI Key: XTTSHSMHYPYOPB-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide is a complex organic compound that integrates an indole moiety with a thiophene ring. The indole structure is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules, including neurotransmitters and plant alkaloids. The thiophene ring, another heterocyclic structure, is known for its stability and electronic properties, making this compound a subject of interest in both pharmaceutical and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Attachment of the Ethylcarbamothioyl Group: This step involves the reaction of the indole derivative with ethyl isothiocyanate, forming the ethylcarbamothioyl group.

    Coupling with Thiophene-2-carboxylic Acid: The final step is the coupling of the intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is of interest due to its potential interactions with enzymes and receptors. The indole moiety is known to interact with various biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Indole derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders. The thiophene ring adds to its pharmacological profile, potentially enhancing its efficacy and stability.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic properties, given the stability and conductivity of the thiophene ring.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The thiophene ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]acetamide: Similar indole structure but lacks the thiophene ring.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the indole moiety.

    Indole-3-carboxamide: Contains the indole moiety but lacks the ethylcarbamothioyl group and thiophene ring.

Uniqueness

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide is unique due to the combination of the indole and thiophene rings, which confer distinct electronic and steric properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-15(14-6-3-9-22-14)19-16(21)17-8-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,9-10,18H,7-8H2,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTSHSMHYPYOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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